4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom, an isobutoxymethyl group, and a methyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutoxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole include other substituted pyrazoles, such as:
- 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
- 4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
- 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isobutoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPCGAKHARYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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